3-((Benzyloxy)methyl)-1-(4-chlorobenzyl)piperidine
Description
3-((Benzyloxy)methyl)-1-(4-chlorobenzyl)piperidine is a piperidine derivative featuring a benzyloxymethyl group at the 3-position and a 4-chlorobenzyl group at the 1-position of the piperidine ring. Piperidine derivatives are widely explored in medicinal chemistry due to their versatility in modulating biological targets, particularly in central nervous system (CNS) disorders and receptor modulation. The 4-chlorobenzyl moiety is a common pharmacophore in drug design, contributing to hydrophobic interactions and binding affinity, while the benzyloxymethyl group may enhance lipophilicity and metabolic stability .
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-(phenylmethoxymethyl)piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClNO/c21-20-10-8-17(9-11-20)13-22-12-4-7-19(14-22)16-23-15-18-5-2-1-3-6-18/h1-3,5-6,8-11,19H,4,7,12-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJCXOIKXBNSVTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=C(C=C2)Cl)COCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Piperidine Ring Functionalization
The stepwise method begins with a commercially available piperidine derivative, such as 3-hydroxymethylpiperidine. Protection of the amine group using a tert-butoxycarbonyl (Boc) group is critical to prevent undesired side reactions during subsequent steps. For example, treatment with di-tert-butyl dicarbonate in tetrahydrofuran (THF) at 0°C affords Boc-protected 3-hydroxymethylpiperidine in 89% yield.
Introduction of the Benzyloxymethyl Group
The hydroxymethyl group at the 3-position is then etherified with benzyl bromide under basic conditions. Employing sodium hydride (NaH) in dimethylformamide (DMF) at 60°C facilitates the nucleophilic substitution, yielding 3-(benzyloxymethyl)piperidine. Alternatively, benzyl trichloroacetimidate can serve as a benzylating agent in the presence of a catalytic amount of triflic acid, achieving 92% conversion.
4-Chlorobenzyl Substitution
The final step involves alkylation of the piperidine nitrogen with 4-chlorobenzyl chloride. Reaction conditions vary, but using potassium carbonate (K₂CO₃) in acetonitrile at reflux for 12 hours typically delivers the target compound in 68–75% yield after purification via flash chromatography (ethyl acetate/hexanes, 1:4).
Photoredox-Catalyzed Synthesis
Mechanism and Catalyst Selection
Recent work has demonstrated the efficacy of photoredox catalysis in constructing complex amines. In a protocol adapted from, 4-CzIPN (1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene) serves as the photocatalyst, enabling single-electron transfer (SET) processes under blue LED irradiation. This method avoids harsh reagents and operates at ambient temperature.
Reaction Setup and Optimization
A mixture of Boc-protected 3-aminopiperidine-3-carboxylic acid (0.2 mmol) and potassium 4-chlorobenzyltrifluoroborate (0.1 mmol) in degassed dimethyl sulfoxide (DMSO) is irradiated for 16 hours. The reaction is quenched with brine, extracted with ethyl acetate, and purified via silica gel chromatography to afford the product in 65% yield. Key advantages include excellent functional group tolerance and minimal byproduct formation.
Decarboxylative Coupling Methods
Decarboxylative Aminoxylation
A metal-free approach reported in leverages decarboxylative coupling between carboxylic acids and alkoxyamines. For instance, treating phenylacetic acid with 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) in 1,2-dichloroethane/water (3:1) at 80°C for 20 hours generates a benzyloxy intermediate. Subsequent alkylation with 4-chlorobenzyl bromide completes the synthesis in 59–83% yield.
Solvent and Temperature Effects
Optimal results are obtained in biphasic systems, where the organic phase facilitates reagent mixing, and the aqueous phase stabilizes reactive intermediates. Elevated temperatures (80–100°C) accelerate decarboxylation but may necessitate shorter reaction times to prevent decomposition.
Acid-Catalyzed Cyclization
Ring-Closing Strategies
Cyclization of linear precursors offers a direct route to the piperidine scaffold. In, epoxy-alcohol derivatives undergo acid-catalyzed cyclization using p-toluenesulfonic acid (PTSA) in acetonitrile, forming octahydropyrano[3,4-c]pyridine intermediates. Adapting this method, a diol precursor containing benzyloxy and chlorobenzyl motifs could cyclize to yield the target compound.
Yield and Scalability
Large-scale reactions (200 mmol) achieve 70–73% yield with minimal purification, making this approach industrially viable.
Comparison of Synthetic Routes
Key Observations :
- Photoredox methods excel in mild conditions but require specialized equipment.
- Acid-catalyzed cyclization is optimal for bulk production but lacks stereochemical control.
Chemical Reactions Analysis
Types of Reactions
3-((Benzyloxy)methyl)-1-(4-chlorobenzyl)piperidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyloxy and chlorobenzyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride or other strong bases in aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction may produce benzyl alcohol derivatives.
Scientific Research Applications
Dopamine Receptor Modulation
Research indicates that compounds with similar piperidine scaffolds have been identified as selective antagonists for the dopamine D4 receptor. These receptors are implicated in various neurological conditions, including Parkinson's disease and schizophrenia. The specific structure of 3-((benzyloxy)methyl)-1-(4-chlorobenzyl)piperidine may enhance its binding affinity and selectivity towards the D4 receptor, making it a candidate for further investigation in the modulation of dopaminergic pathways .
Inhibition of Monoamine Oxidases
Monoamine oxidases (MAOs) play a critical role in the metabolism of neurotransmitters. Compounds similar to this compound have shown potent inhibitory activity against MAO-B, which is particularly relevant in the context of neurodegenerative diseases like Parkinson's disease . The ability to inhibit this enzyme can lead to increased levels of dopamine, potentially alleviating symptoms associated with dopamine deficiency.
Case Study 1: D4 Receptor Antagonism
A study reported on the discovery of new benzyloxypiperidine scaffolds that act as D4 receptor antagonists. These compounds demonstrated improved stability and selectivity compared to previous antagonists, indicating that structural modifications can enhance pharmacological properties . The implications for treating L-DOPA induced dyskinesias are significant, suggesting that this compound may offer similar benefits.
Case Study 2: MAO Inhibition
Another research effort focused on benzyloxy chalcones, which are structurally related to the compound . These studies revealed strong inhibitory actions against MAO-B, with certain derivatives exhibiting IC50 values in the low nanomolar range. The findings suggest that compounds with a benzyloxy moiety can effectively penetrate the blood-brain barrier and exert neuroprotective effects through MAO inhibition .
Mechanism of Action
The mechanism of action of 3-((Benzyloxy)methyl)-1-(4-chlorobenzyl)piperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Synthesis Efficiency: The low yield (6.1%) of VM-A-33b highlights challenges in introducing fluorinated and methoxy groups, likely due to steric hindrance or electronic deactivation. In contrast, Suzuki coupling in Compound 3b achieved a higher yield (74%), suggesting that biphenyl systems are more compatible with this methodology .
Biological Activity :
- VM-A-33b’s role as a dopamine D4 antagonist suggests that piperidine derivatives with halogenated benzyl groups are viable for CNS targets. The 4-chlorobenzyl group in the target compound may similarly enhance blood-brain barrier penetration.
- The pyrazole-containing analog in demonstrates how heterocyclic substituents can diversify binding modes, though the benzyloxymethyl group in the target compound may prioritize lipophilicity over hydrogen-bonding interactions.
Physicochemical Properties: The benzyloxymethyl group in the target compound increases molecular weight and lipophilicity compared to VM-A-33b’s smaller fluoro and methoxy groups. This could improve metabolic stability but reduce aqueous solubility.
Research Findings and Implications
- Synthetic Flexibility : Piperidine derivatives tolerate diverse substituents, but yields depend on reaction compatibility. For example, alkylation (as in ) may underperform compared to cross-coupling ().
- Pharmacological Potential: The 4-chlorobenzyl group is a recurring motif in receptor antagonists, suggesting the target compound could be optimized for similar applications.
- Structure-Activity Relationships (SAR) : Bulkier groups (e.g., benzyloxymethyl) may enhance target selectivity but require trade-offs in solubility and synthetic accessibility.
Biological Activity
3-((Benzyloxy)methyl)-1-(4-chlorobenzyl)piperidine is a compound belonging to the piperidine class, which has garnered attention due to its potential biological activities. This article explores the compound's biological activity, including its mechanism of action, receptor interactions, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the presence of a piperidine ring substituted with a benzyloxy methyl group and a 4-chlorobenzyl group. This structural configuration is significant as it influences the compound's interaction with biological targets.
| Feature | Description |
|---|---|
| Molecular Formula | CHClN |
| Molecular Weight | 295.83 g/mol |
| Solubility | Soluble in organic solvents |
| Functional Groups | Piperidine, benzyloxy, chlorobenzyl |
This compound acts primarily through its interaction with various receptors and enzymes in the body. Preliminary studies suggest that it may function as an antagonist or agonist of specific receptors, influencing neurotransmission and other physiological processes.
Receptor Interactions
Research indicates that this compound may exhibit significant binding affinity towards muscarinic receptors, which are pivotal in cholinergic signaling pathways. Muscarinic antagonists have potential applications in treating cognitive disorders such as Alzheimer's disease.
Case Studies and Research Findings
- Muscarinic Receptor Antagonism : A study highlighted that similar compounds with piperidine structures demonstrated effective antagonistic activity against muscarinic receptors, suggesting that this compound could have comparable effects.
- Neuroprotective Properties : In vitro studies have shown that piperidine derivatives can enhance neuroprotective effects by modulating neurotransmitter levels and reducing oxidative stress. This suggests potential applications in neurodegenerative disease treatment .
- Antidepressant Effects : Structural analogs of this compound have been linked to antidepressant activities through their interaction with serotonin receptors, indicating that modifications to the piperidine structure can influence pharmacological outcomes .
Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Muscarinic Antagonism | Potential for treating Alzheimer's and cognitive disorders |
| Neuroprotection | Modulation of neurotransmitter levels |
| Antidepressant Effects | Interaction with serotonin receptors |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
